Clusiparalicoline B
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Overview
Description
Clusiparalicoline B is a natural product found in Clusia paralicola with data available.
Scientific Research Applications
Synthesis and Activity
Clusiparalicoline B, along with its derivatives Clusiparalicoline A and C, is a biphenyl compound isolated from the roots of Clusia paralicola. The first total synthesis of Clusiparalicoline A, a closely related compound, was achieved using palladium-catalyzed Stille and Suzuki reactions. This synthesis method could potentially be applied to this compound. Clusiparalicoline A demonstrated potent neurite outgrowth-promoting activity in a primary culture of fetal rat cortical neurons at 1.0 μM concentration, suggesting potential neurotrophic benefits (Takaoka et al., 2002).
DNA Strand-Scission and Cytotoxicity
In a study focusing on this compound, it was found that both Clusiparalicoline A and B are active in DNA strand-scission assays. Additionally, all three compounds (A, B, and C) exhibited modest cytotoxicity against the KB human cancer cell line. This finding suggests a potential application in cancer research, particularly in understanding the mechanisms of DNA damage and repair (Seo et al., 1999).
Properties
Molecular Formula |
C27H32O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(5-hydroxy-2,2-dimethylchromen-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C27H32O4/c1-17(2)7-6-8-18(3)9-10-19-13-24(29)25(30)16-22(19)20-14-23(28)21-11-12-27(4,5)31-26(21)15-20/h7,9,11-16,28-30H,6,8,10H2,1-5H3/b18-9+ |
InChI Key |
CHRXOQYAWDYYSU-GIJQJNRQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1C2=CC(=C3C=CC(OC3=C2)(C)C)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1C2=CC(=C3C=CC(OC3=C2)(C)C)O)O)O)C)C |
Synonyms |
clusiparalicoline B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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